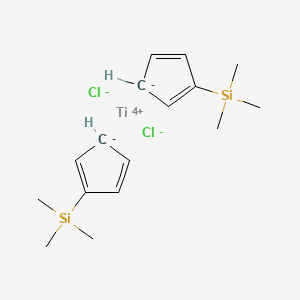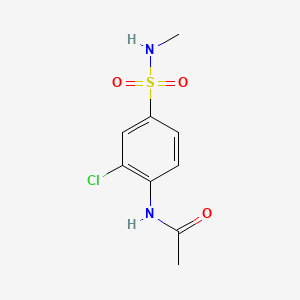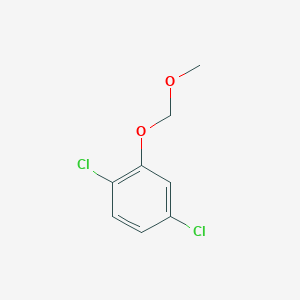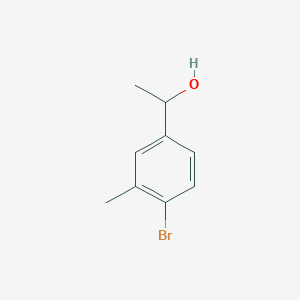
Dioxoiridium,hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxoiridium,hydrate, also known as iridium(IV) oxide dihydrate, is a compound with the molecular formula H2IrO3. It is a black tetragonal or blue crystal with a rutile lattice structure. The compound is slightly soluble in water and insoluble in acids and alkalis . It is used in various industrial and scientific applications due to its unique properties.
Wirkmechanismus
Target of Action
Iridium(IV) oxide dihydrate primarily targets anode-electrodes in industrial electrolysis and microelectrodes in electrophysiology research . It is also used as a reference electrode in various fields such as biology, food industry, nuclear field, oil and gas industry .
Mode of Action
Iridium(IV) oxide dihydrate interacts with its targets by forming a coating on the anode-electrodes. This coating enhances the electrode’s performance in electrolysis and electrophysiology research . The compound can be formed by treating the green form of iridium trichloride with oxygen at high temperatures .
Biochemical Pathways
The primary biochemical pathway affected by Iridium(IV) oxide dihydrate is the oxygen evolution reaction (OER) in electrolysis . The compound acts as an anodic catalyst for oxygen evolution through a water-splitting reaction in a polymer electrolyte membrane (PEM) cell .
Result of Action
The result of Iridium(IV) oxide dihydrate’s action is the enhancement of electrolysis efficiency . It improves the performance of anode-electrodes, leading to more efficient oxygen evolution reactions . In electrophysiology research, it enhances the performance of microelectrodes .
Action Environment
The action of Iridium(IV) oxide dihydrate can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, annealing, which involves heating the compound to a high temperature but under its melting point (around 750-900 °C), can improve the compound’s crystallinity and mechanical properties . Furthermore, the compound’s performance can be affected by the presence of other rare oxides with which it is often used in coating anode-electrodes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioxoiridium,hydrate can be synthesized through both dry and wet methods. In the dry method, it is produced from ore. In the wet method, the residual components after nickel and copper extraction are used as raw materials. Aqua regia is added for extraction, followed by the extraction of platinum and palladium. Rhodium, ruthenium, and osmium are then extracted from the residue. The final residue is treated with aqua regia, and the obtained solution is reacted with ammonium chloride to generate ammonium chloroiridium precipitate. This precipitate is then reduced with hydrogen to produce approximately 99.9% pure iridium .
Analyse Chemischer Reaktionen
Types of Reactions
Dioxoiridium,hydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of organic compounds.
Reduction: It can be reduced to iridium metal.
Substitution: It participates in substitution reactions with other metal salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aqua regia, ammonium chloride, and hydrogen. The conditions for these reactions typically involve high temperatures and controlled environments to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include iridium metal and various iridium-based compounds used in industrial applications .
Wissenschaftliche Forschungsanwendungen
Dioxoiridium,hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in hydrogenation, dehydrogenation, and oxidation reactions.
Biology: Utilized in microelectrodes for electrophysiology research.
Medicine: Employed in the coating of anode-electrodes for industrial electrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridium(IV) oxide: Similar in structure and properties but lacks the hydrate component.
Iridium dioxide: Another form of iridium oxide with similar applications.
Uniqueness
Dioxoiridium,hydrate is unique due to its hydrate component, which imparts specific properties that make it suitable for certain applications, such as its use in microelectrodes for electrophysiology research and as a catalyst in specific chemical reactions .
Eigenschaften
IUPAC Name |
dioxoiridium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.2H2O.2O/h;2*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFJBNFAFRMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O=[Ir]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4IrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)




![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)

![1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B6354733.png)

![4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE](/img/structure/B6354741.png)

